![molecular formula C15H16N4O B7825614 2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7825614.png)
2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that combines an indole moiety with a pyrimidinone structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyrimidinone ring is known for its presence in nucleic acid analogs and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Ethylamino Group: The ethylamino group can be introduced through a nucleophilic substitution reaction, where an appropriate ethylamine derivative reacts with the indole ring.
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized by reacting a suitable precursor, such as a β-ketoester, with guanidine or urea under basic conditions.
Coupling of the Indole and Pyrimidinone Moieties: The final step involves coupling the indole and pyrimidinone moieties through a condensation reaction, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkylating agents, and other nucleophiles.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)ethylamine: A simpler indole derivative with similar biological activities.
6-Methyl-1H-pyrimidin-4-one: A pyrimidinone derivative with potential bioactivity.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one is unique due to its combined indole and pyrimidinone moieties, which may confer distinct biological activities and therapeutic potential compared to simpler indole or pyrimidinone derivatives .
Properties
IUPAC Name |
2-[2-(1H-indol-3-yl)ethylamino]-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-8-14(20)19-15(18-10)16-7-6-11-9-17-13-5-3-2-4-12(11)13/h2-5,8-9,17H,6-7H2,1H3,(H2,16,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNVLJLFYCKAQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
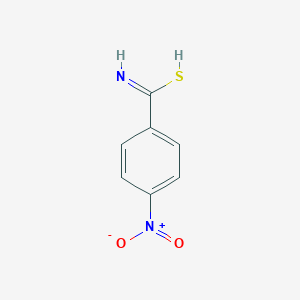
![Methyl 4-[(ethylsulfamoyl)methyl]benzoate](/img/structure/B7825542.png)
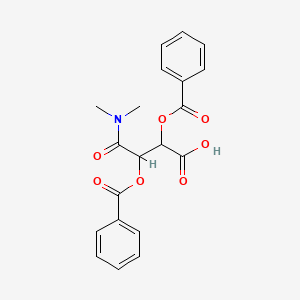
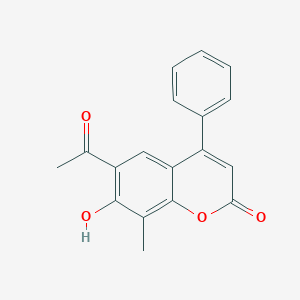
![{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B7825556.png)
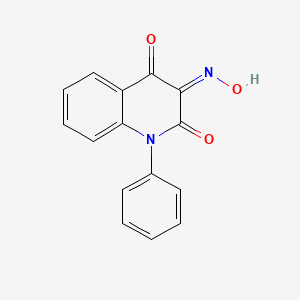
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-ethyl-1,3-thiazol-4-one](/img/structure/B7825575.png)
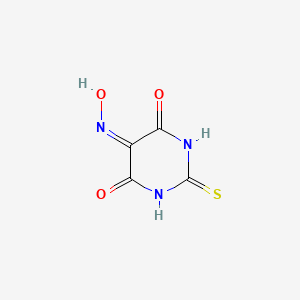
![1-[[3-(Trifluoromethyl)phenyl]methyl]indole-3-carboxylic acid](/img/structure/B7825591.png)
![2-[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonylamino]-2-phenylacetic acid](/img/structure/B7825599.png)
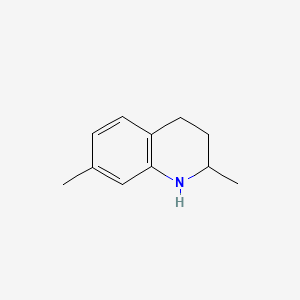
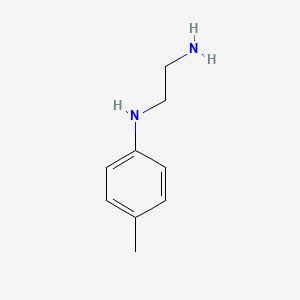
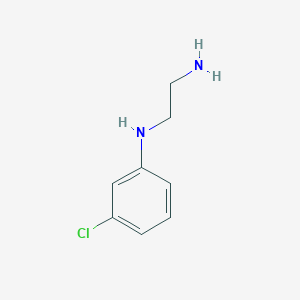
![4-(5-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7825632.png)
